1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The presence of both phenoxy and piperidine moieties in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Phenoxyacetic Acid Derivative: The starting material, 4-chloro-3-methylphenol, undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-3-methylphenoxyacetic acid.
Acylation of Piperidine: The phenoxyacetic acid derivative is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxyacetic acid moiety can mimic natural auxins, leading to uncontrolled growth in plants. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another common herbicide with similar structural features.
Pipecolinic acid: A related compound used in peptide synthesis.
Uniqueness
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid is unique due to the presence of both phenoxy and piperidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18ClNO4 |
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Molecular Weight |
311.76 g/mol |
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-10-8-12(2-3-13(10)16)21-9-14(18)17-6-4-11(5-7-17)15(19)20/h2-3,8,11H,4-7,9H2,1H3,(H,19,20) |
InChI Key |
VIVDLEZWDNOVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)Cl |
Origin of Product |
United States |
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